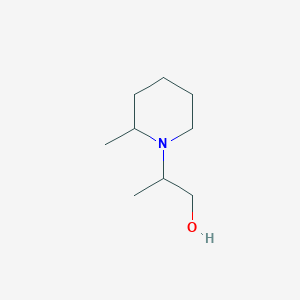

2-(2-Methylpiperidin-1-YL)propan-1-OL

Overview

Description

Scientific Research Applications

Synthesis and Application in Medicinal Chemistry :

- The compound has been used in the synthesis of various pharmacologically active substances. For instance, it has been employed in the preparation of serotonin receptor antagonists, such as LY333068, showing its relevance in neurological research (Czeskis, 1998).

- It has also been involved in the synthesis of Src kinase inhibitors, demonstrating potential in cancer therapy. A derivative, 3-N-methyl-N-phenylamino-1-(pyrrolidin-1-yl)propan-2-ol, exhibited significant inhibitory potency, suggesting its role in breast carcinoma treatment (Sharma et al., 2010).

Catalysis and Chemical Transformations :

- 1-Chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol, a related compound, has been used in the synthesis of phosphinite ligands for catalysis. These compounds have shown efficiency in the transfer hydrogenation of ketones, highlighting their utility in chemical synthesis (Aydemir et al., 2014).

Electrochemical Applications :

- The compound has been involved in the synthesis of transition metal complexes with applications in electrochemistry. For example, its use in the synthesis of xanthate complexes of Co(II), Ni(II), and Cu(I) has been noted, which are significant in cyclic voltammetry (Görgülü et al., 2009).

Materials Science and Corrosion Inhibition :

- Tertiary amines derived from 1,3-di-amino-propan-2-ol, such as DMP and DEAP, have been synthesized and shown to inhibit carbon steel corrosion. This indicates its potential application in materials science and industrial corrosion prevention (Gao et al., 2007).

Environmental and Analytical Chemistry :

- The compound has been studied in adsorption and decomposition processes on carbon and carbon-supported catalysts, showing its relevance in environmental research and analysis (Zawadzki et al., 2001).

Antifungal Research :

- Derivatives of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol have shown high activity against Candida strains, indicating its importance in the development of new antifungal agents (Zambrano-Huerta et al., 2019).

Mechanism of Action

- Notably, no specific resistance mechanisms are currently known for propan-1-ol, and there is no cross-tolerance to antibiotics .

- However, it’s essential to note that it can influence biofilm formation and attachment in various microorganisms .

- These properties impact its bioavailability .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

- Propan-1-ol is absorbed through the skin and mucous membranes. It distributes throughout the body. Metabolism occurs primarily in the liver. Propan-1-ol is excreted mainly in urine.

Result of Action

Action Environment

Properties

IUPAC Name |

2-(2-methylpiperidin-1-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-8-5-3-4-6-10(8)9(2)7-11/h8-9,11H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTLHKSQISSPFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660760 | |

| Record name | 2-(2-Methylpiperidin-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33742-65-3 | |

| Record name | 2-(2-Methylpiperidin-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

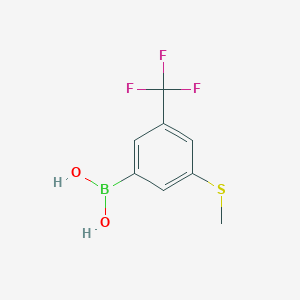

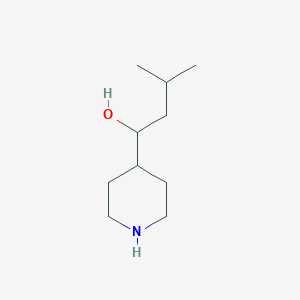

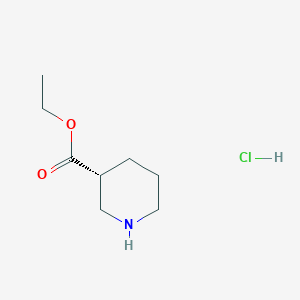

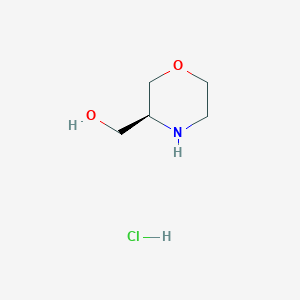

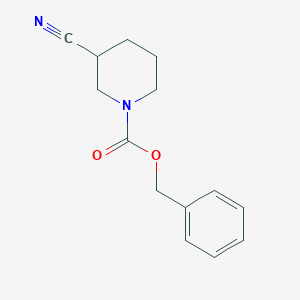

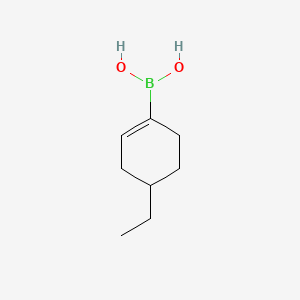

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

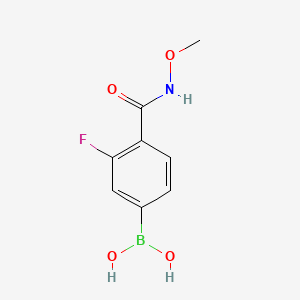

![[3-Fluoro-4-[methoxy(methyl)carbamoyl]phenyl]boronic acid](/img/structure/B1418010.png)